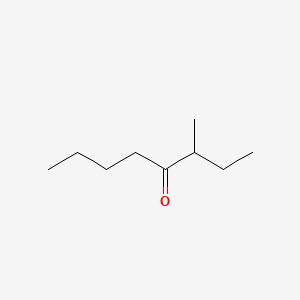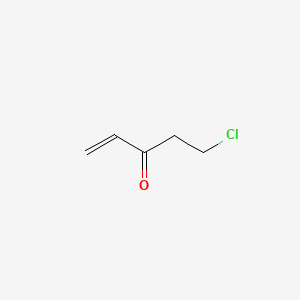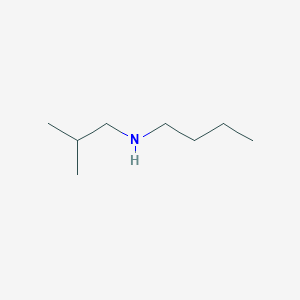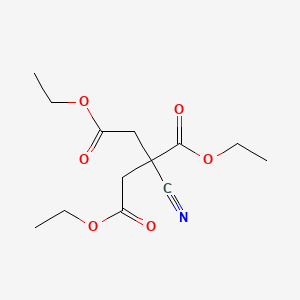
2,3,5,6-Tetrafluoro-4-nitrophenol
Overview
Description
2,3,5,6-Tetrafluoro-4-nitrophenol is a chemical compound with the CAS Number: 20994-04-1 . It has a molecular weight of 211.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C6HF4NO3 . The InChI code is 1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H . The Canonical SMILES representation is C1(=C(C(=C(C(=C1F)F)O)F)F)N+[O-] .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 73-75°C . It has a molecular weight of 211.07 g/mol . The compound has a topological polar surface area of 66 Ų .Scientific Research Applications
Reaction with Nitrogen Dioxide
- Chemical Reactions and Crystal Structures : Research by Hartshorn et al. (1985) explored the reaction of a related compound, 2,3,5,6-tetramethyl-4-nitrophenol, with nitrogen dioxide, resulting in various isomeric tetranitrocyclohexenones and other compounds. X-ray crystal structures for some of these products were also reported, offering insights into the chemical behavior of nitrophenol compounds under specific conditions (Hartshorn, Robinson, & Vaughan, 1985).
Oxidation Processes
- Oxidation of Perfluoroaromatics : Hudlicky and Bell (1974) discussed the oxidation of perfluoroaromatics, including 2,3,5,6-tetrafluoro-4-nitroaniline, which can be reduced to yield various nitrophenol derivatives. This research offers an understanding of the chemical behavior of nitrophenols during oxidation processes (Hudlicky & Bell, 1974).
Atmospheric Chemistry
- Atmospheric Occurrence and Analysis Techniques : Harrison et al. (2005) reviewed data concerning the atmospheric occurrence of nitrophenols, including analysis techniques like HPLC and GC-MS. The sources, formation, and atmospheric sinks of nitrophenols, including derivatives of 2,3,5,6-tetrafluoro-4-nitrophenol, were discussed, highlighting its environmental significance (Harrison et al., 2005).
Catalytic Applications
- Catalytic Reduction of Nitrophenol Compounds : Gupta et al. (2014) studied a novel catalyst based on Fe@Au bimetallic nanoparticles for the catalytic reduction of nitrophenol compounds, including derivatives of this compound. This research contributes to the understanding of catalytic applications in environmental remediation (Gupta et al., 2014).
Electrochemical Applications
- Electrochemical Detection and Photodegradation : Chakraborty et al. (2021) explored the electrochemical detection and photodegradation of 4-Nitrophenol using Ag2O-ZnO composite nanocones, offering potential applications in monitoring and removing toxic water pollutants (Chakraborty et al., 2021).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5,6-Tetrafluoro-4-nitrophenol is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets.
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJXINITCLHHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346305 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20994-04-1 | |
| Record name | 2,3,5,6-Tetrafluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-Dibromothieno[3,4-b]pyrazine](/img/structure/B3049469.png)


![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)



![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)


